molecular formula C22H18FN3O B2773447 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] CAS No. 303984-95-4

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]

Cat. No.: B2773447
CAS No.: 303984-95-4
M. Wt: 359.404
InChI Key: PFPTWAKFKKFZPH-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-methylbenzyl Group: The 4-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Hydrazone Linkage: The final step involves the reaction of the indole-2,3-dione with 3-fluorophenylhydrazine to form the hydrazone linkage.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, as well as the use of advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including enzymes and proteins, leading to modulation of their activity. The hydrazone linkage can also play a role in the compound’s bioactivity by facilitating interactions with cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Properties

IUPAC Name

3-[(3-fluorophenyl)diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c1-15-9-11-16(12-10-15)14-26-20-8-3-2-7-19(20)21(22(26)27)25-24-18-6-4-5-17(23)13-18/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMFXXZICSVUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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